molecular formula C8H3ClF3N3 B1512274 4-Chloro-2-(trifluoromethyl)pyrido[2,3-d]pyrimidine CAS No. 338739-98-3

4-Chloro-2-(trifluoromethyl)pyrido[2,3-d]pyrimidine

Cat. No.: B1512274
CAS No.: 338739-98-3
M. Wt: 233.58 g/mol
InChI Key: NYCNVGUXVOGJSL-UHFFFAOYSA-N
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Description

4-Chloro-2-(trifluoromethyl)pyrido[2,3-d]pyrimidine is a chemical compound characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core with a chlorine atom and a trifluoromethyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(trifluoromethyl)pyrido[2,3-d]pyrimidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating or cooling to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process is optimized to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-(trifluoromethyl)pyrido[2,3-d]pyrimidine can undergo various chemical reactions, including:

  • Oxidation: Conversion of the compound to its corresponding oxidized derivatives.

  • Reduction: Reduction of the compound to form reduced analogs.

  • Substitution: Replacement of the chlorine atom or trifluoromethyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 4-Chloro-2-(trifluoromethyl)pyrido[2,3-d]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound is studied for its potential biological activity. It may serve as a lead compound in the development of new drugs or as a tool for probing biological pathways.

Medicine: The compound has shown promise in medicinal chemistry, where it is evaluated for its therapeutic potential. It may be used in the design of new pharmaceuticals targeting various diseases.

Industry: In industry, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which 4-Chloro-2-(trifluoromethyl)pyrido[2,3-d]pyrimidine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or enzyme inhibition.

Comparison with Similar Compounds

  • 4-Chloro-2-(trifluoromethyl)benzoic Acid: This compound shares the trifluoromethyl group but differs in its core structure.

  • 4-Chloro-2,8-bis(trifluoromethyl)quinoline: Another compound with a similar trifluoromethyl group but a different core structure.

Uniqueness: 4-Chloro-2-(trifluoromethyl)pyrido[2,3-d]pyrimidine is unique due to its pyrido[2,3-d]pyrimidine core, which imparts distinct chemical and biological properties compared to other compounds with similar functional groups.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Is there anything specific you would like to know more about?

Properties

IUPAC Name

4-chloro-2-(trifluoromethyl)pyrido[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3N3/c9-5-4-2-1-3-13-6(4)15-7(14-5)8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCNVGUXVOGJSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(N=C2Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60857698
Record name 4-Chloro-2-(trifluoromethyl)pyrido[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338739-98-3
Record name 4-Chloro-2-(trifluoromethyl)pyrido[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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